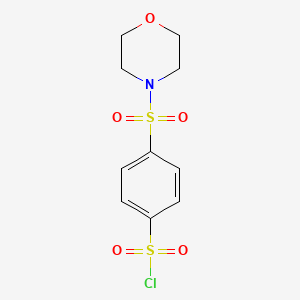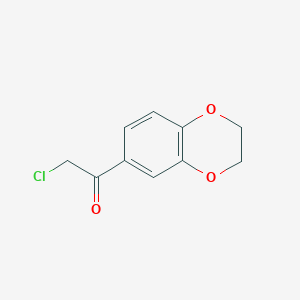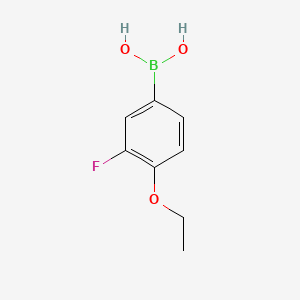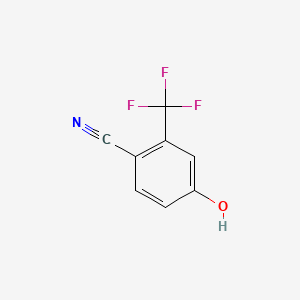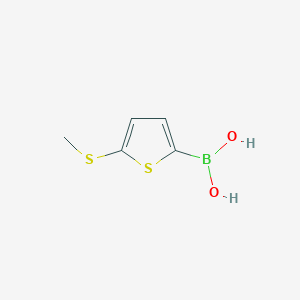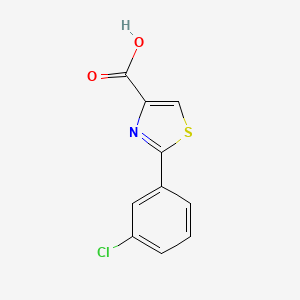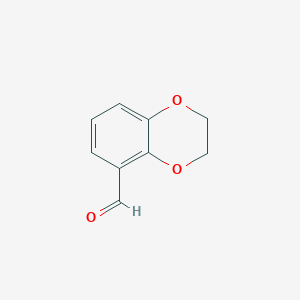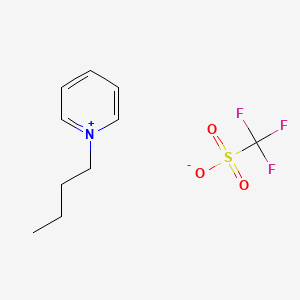
1-Butylpyridinium triflate
Overview
Description
1-Butylpyridinium triflate is a compound with the molecular formula C10H14F3NO3S and a molecular weight of 285.29 . It has applications in heat capacity, conductivity, and as a solvent .
Synthesis Analysis
While specific synthesis methods for 1-Butylpyridinium triflate were not found, pyridinium salts, which include 1-Butylpyridinium triflate, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of 1-Butylpyridinium triflate is characterized by its molecular formula C10H14F3NO3S . Further structural analysis was not found in the retrieved sources.
Chemical Reactions Analysis
The phase behavior of ionic liquids containing the 1-butylpyridinium cation, such as 1-Butylpyridinium triflate, has been characterized using differential scanning calorimetry and variable-temperature X-ray powder diffraction . Aggregation behavior of 1-butylpyridinium triflate in aqueous solution has also been studied .
Physical And Chemical Properties Analysis
1-Butylpyridinium triflate has a melting point of 36 °C . Other physical and chemical properties such as density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity were not found for 1-Butylpyridinium triflate specifically, but these properties have been measured for similar ionic liquids .
Scientific Research Applications
Thermophysical Properties Analysis
“1-Butylpyridinium triflate” is a type of pyridinium-based ionic liquid . The thermophysical properties of this compound have been extensively studied. These properties include densities, refractive indices, speeds of sound, viscosities, surface tensions, isobaric molar heat capacities, and thermal properties . These measurements have been carried out over a wide range of temperatures .
Anion Influence Study
The anion in “1-Butylpyridinium triflate” plays a significant role in its properties . Detailed analyses have been conducted to understand the influence of the anion on the thermophysical properties of this ionic liquid .
Cation Substituent Influence Study
Studies have also been conducted to evaluate the influence of the lack of a substituent in the cation . This has been done by contrasting the properties of “1-Butylpyridinium tetrafluoroborate” with those of "1-Butyl-n-methylpyridinium tetrafluoroborate" .
Ion Interaction Analysis
Special attention has been paid to the interactions between ions in "1-Butylpyridinium triflate" . This is done to elucidate the relationship between the properties and structural characteristics of ionic liquids .
Phase Behavior Characterization
The phase behavior of ionic liquids containing the “1-Butylpyridinium” cation has been thoroughly characterized . This includes “1-Butylpyridinium triflate” and involves the use of differential scanning calorimetry and variable-temperature X-ray powder diffraction .
Potential Applications in CO2 Capture
While not specific to “1-Butylpyridinium triflate”, ammonium-based protic ionic liquids have been experimentally investigated for their potential ability towards CO2 capture . Given the similar structure, “1-Butylpyridinium triflate” may also have potential in this area, but further research would be needed to confirm this.
Safety and Hazards
According to the safety data sheet, 1-Butylpyridinium triflate should be handled with caution as it has not been fully tested . Contact with skin, eyes, or clothing should be avoided, and inhalation of vapor, dust, or spillage should be prevented . Contaminated clothing should be removed and washed before being reused .
properties
IUPAC Name |
1-butylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFWDPZVLOCGRP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049292 | |
| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium triflate | |
CAS RN |
390423-43-5 | |
| Record name | 1-Butylpyridinium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the triflate anion influence the properties of ionic liquids compared to tetrafluoroborate?
A1: Research on 1-butylpyridinium tetrafluoroborate and 1-butylpyridinium triflate indicates that the choice of anion significantly impacts the ionic liquid's thermophysical properties. These properties include density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] This difference arises from the varying interactions between the cation and anion in each ionic liquid. Further research comparing 1-butylpyridinium tetrafluoroborate with 1-butyl-n-methylpyridinium tetrafluoroborate (n = 2, 3, or 4) highlighted the impact of structural changes in the cation on the ionic liquid's properties. [] These studies emphasize the crucial role of both anion and cation selection in tuning the desired physicochemical characteristics of ionic liquids for specific applications.
Q2: Can 1-butylpyridinium triflate be used as a solvent for crystallization, and are there any unique observations regarding its coordination behavior?
A2: Yes, 1-butylpyridinium triflate ([C(4)py][OTf]) can act as a solvent for crystallization. Interestingly, during the crystallization of europium(III) triflate (Eu(OTf)3) from a solution containing acetonitrile and [C(4)py][OTf], a unique coordination compound, tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III), was observed. [] This compound, denoted as (1)(infinity)[Eu(OTf)3-(CH3CN)(3)], is notable because the triflate anions remain coordinated to the europium(III) cation instead of being displaced by acetonitrile molecules. [] This unusual behavior is attributed to the specific crystallization conditions provided by the ionic liquid environment.
Q3: What analytical techniques are typically employed to study 1-butylpyridinium triflate and similar ionic liquids?
A3: The provided abstracts focus on the physicochemical characterization of 1-butylpyridinium triflate and related compounds. Techniques employed include measurements of density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] Additionally, X-ray crystallography is used to determine the crystal structure of compounds crystallized from solutions containing 1-butylpyridinium triflate. [] Thermogravimetric analysis is also employed to study the thermal stability and decomposition behavior of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



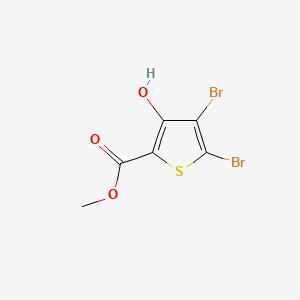
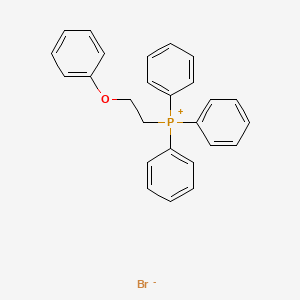
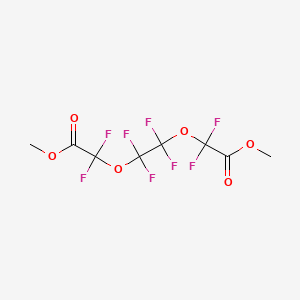
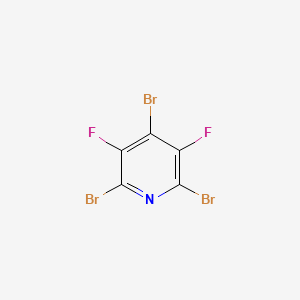
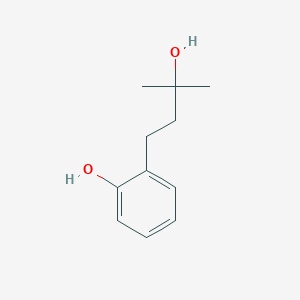
![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
